Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate
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Overview
Description
Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C10H18BrNO2. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
The primary targets of Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate typically involves the reaction of 2-bromoethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The process involves the same basic reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include azides, nitriles, and thiocyanates, depending on the nucleophile used.
Oxidation: Products can include various oxidized forms of the original compound, such as alcohols or ketones.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology and Medicine:
- Investigated for its potential use in drug development, particularly as a precursor for compounds with biological activity.
- Studied for its role in the synthesis of inhibitors for enzymes such as nitric oxide synthase .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings .
Comparison with Similar Compounds
- Tert-butyl N-(2-bromoethyl)carbamate
- 2-(tert-Butoxycarbonylamino)ethyl bromide
- N-Boc-2-bromoethylamine
Uniqueness: Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-7H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJQLVAQSRXPAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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